1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms in the molecule. Unfortunately, the specific molecular structure for “1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene” is not available in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources retrieved .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, melting point, molecular weight, and specific gravity. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the sources retrieved .Scientific Research Applications
Synthesis and Material Science
The study of 1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene contributes significantly to the synthesis of various compounds and the exploration of material science. For instance, it serves as a starting material in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists through a series of reactions involving nitration, amination, reduction, and cyclization, demonstrating its utility in medicinal chemistry (Xun & Qing-ping, 2004). Similarly, its derivatives, through reactions with trimethylgallium, have shown potential in forming compounds with unique structural and electronic properties, useful in organometallic chemistry and potentially for material applications (Jutzi et al., 2008).
Catalysis and Reaction Mechanisms
This compound also finds applications in studies related to catalysis and reaction mechanisms. For example, the process of C–Cl bond activation in dichloroarenes by photogenerated Cp*Re(CO)2 sheds light on the selective cleavage of C–Cl bonds, which is critical for understanding reaction mechanisms in photochemistry and for developing new catalytic processes (Aballay et al., 2005).
Environmental Science and Electrochemistry
In environmental science, the electrochemical reduction of methyl triclosan, a derivative, at glassy carbon cathodes in dimethylformamide (DMF) illustrates the compound's relevance in studying the degradation pathways of environmental pollutants. This research contributes to understanding how such compounds can be broken down electrochemically, which is vital for environmental cleanup efforts (Peverly et al., 2014).
Advanced Materials and Nanotechnology
Furthermore, the compound's derivatives are explored in the context of advanced materials and nanotechnology. The synthesis and immobilization of functionalized covalent organic frameworks (COFs) using derivatives demonstrate their potential in enhancing electrochromatographic separation, a method critical for analytical chemistry, materials science, and separation technology (Bao et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGYJGNGFZOXKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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